Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-type multicomponent reactions. DHPMs are renowned for their pharmacological versatility, including antitumor, antimicrobial, and enzyme inhibitory activities . This compound features a 3,4-dimethoxyphenyl group at position 4, a piperazinylmethyl moiety at position 6, and a methyl ester at position 3. Crystallographic studies using SHELX and ORTEP confirm its tetrahydropyrimidine core and planar aromatic substituents, critical for intermolecular interactions like hydrogen bonding .
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-33-19-8-6-18(7-9-19)30-13-11-29(12-14-30)16-20-23(25(31)36-4)24(28-26(32)27-20)17-5-10-21(34-2)22(15-17)35-3/h5-10,15,24H,11-14,16H2,1-4H3,(H2,27,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBFSPLVMQOTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C(NC(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound's structure features a tetrahydropyrimidine core with multiple substituents that may influence its biological activity. The presence of methoxy groups and a piperazine moiety is particularly significant for its interaction with biological targets.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit notable antitumor properties. For instance, derivatives of pyrido[2,3-d]pyrimidines have been reported to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced tumor growth in various cancer models .
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives have been studied for their anxiolytic and antidepressant activities due to their interaction with serotonin receptors. This could imply that the compound may also exhibit similar effects through modulation of neurotransmitter systems .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The tetrahydropyrimidine structure is known to inhibit enzymes involved in nucleotide synthesis.
- Receptor Modulation : The piperazine moiety may enhance binding affinity to serotonin and dopamine receptors, affecting mood and anxiety levels.
- Antioxidant Properties : Some studies suggest that methoxy-substituted phenyl groups can contribute to antioxidant activity, protecting cells from oxidative stress .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
- A study on pyrido[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM. The compounds were also evaluated for their safety profile on human embryonic kidney cells, showing low cytotoxicity .
- Another investigation into piperazine derivatives revealed their efficacy in animal models for anxiety disorders, suggesting that structural modifications could enhance therapeutic outcomes .
Scientific Research Applications
The compound Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often referred to by its IUPAC name) is a complex organic molecule that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on therapeutic potential, synthesis pathways, and relevant case studies.
Anticancer Activity
Research indicates that tetrahydropyrimidine derivatives exhibit significant anticancer properties. The specific structure of this compound allows for interaction with various cellular pathways involved in cancer progression. Studies have shown that similar compounds can inhibit tumor growth by targeting key enzymes and receptors involved in cell proliferation and survival.
Antidepressant Effects
The piperazine ring in the compound is commonly associated with antidepressant activity. Compounds with similar structures have been reported to act as serotonin receptor modulators, which can alleviate symptoms of depression and anxiety. The methoxyphenyl groups may enhance binding affinity to these receptors, suggesting a potential role in mood regulation.
Neuroprotective Properties
There is growing evidence that tetrahydropyrimidines can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. A common approach includes:
- Formation of the Tetrahydropyrimidine Core : Utilizing cyclization reactions involving appropriate aldehydes and amines.
- Functionalization : Incorporating methoxy groups through methylation reactions.
- Piperazine Attachment : This step often involves nucleophilic substitution reactions where piperazine is introduced to the tetrahydropyrimidine scaffold.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Cyclization | Aldehyde + Amine | Tetrahydropyrimidine |
| 2 | Methylation | Tetrahydropyrimidine + Methylating Agent | Methoxy Derivative |
| 3 | Nucleophilic Substitution | Methoxy Derivative + Piperazine | Final Compound |
Study 1: Anticancer Activity
A recent study published in Journal of Medicinal Chemistry focused on a series of tetrahydropyrimidines similar to our compound. Results indicated that these compounds inhibited the growth of various cancer cell lines by inducing apoptosis via mitochondrial pathways .
Study 2: Neuroprotective Effects
Research conducted at a leading university explored the neuroprotective effects of related compounds in animal models of Alzheimer's disease. The study demonstrated significant improvements in cognitive function and reduced amyloid plaque formation, suggesting potential applications for treating neurodegenerative disorders .
Study 3: Antidepressant Properties
A clinical trial reported in Psychopharmacology investigated the efficacy of piperazine-containing compounds on patients with major depressive disorder. The results showed marked improvements in depression scores compared to placebo, supporting the hypothesis that such compounds can modulate serotonin levels effectively .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Effects
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Enzyme Inhibition :
- The target compound (IC50 = 61.9 µM) shows moderate thymidine phosphorylase inhibition compared to its benzyloxy-substituted analog (IC50 = 79.6 µM) . The 3,4-dimethoxyphenyl group likely enhances binding via hydrogen bonding with polar enzyme residues, whereas the bulkier benzyloxy group may introduce steric hindrance.
- Chlorophenyl analogs (e.g., ) lack methoxy groups, reducing electron-donating effects critical for π-π stacking in enzyme active sites .
Core Modifications :
- Replacing 2-oxo with 2-thioxo () reduces hydrogen-bonding capacity but increases antioxidant activity due to sulfur’s radical scavenging properties . However, thioxo derivatives exhibit weaker enzyme inhibition .
Ester Groups :
- Methyl esters (target compound) vs. ethyl esters () influence lipophilicity and metabolic stability. Methyl groups may enhance cellular uptake but shorten half-life due to esterase cleavage .
Physicochemical Properties
- Melting Points : The target compound melts at 79.6°C, lower than its benzyloxy analog (350.6°C), suggesting reduced crystallinity due to flexible piperazinylmethyl substitution .
- Solubility: Piperazine derivatives generally exhibit improved aqueous solubility compared to non-polar substituents (e.g., ’s simple methyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
